molecular formula C36H58N10O13 B14188725 L-Seryl-L-valyl-L-threonyl-L-glutaminyl-L-asparaginyl-L-lysyl-L-tyrosine CAS No. 883904-28-7

L-Seryl-L-valyl-L-threonyl-L-glutaminyl-L-asparaginyl-L-lysyl-L-tyrosine

Cat. No.: B14188725
CAS No.: 883904-28-7
M. Wt: 838.9 g/mol
InChI Key: RTNVIIJCFQJZDZ-LRLZWRNUSA-N
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Description

L-Seryl-L-valyl-L-threonyl-L-glutaminyl-L-asparaginyl-L-lysyl-L-tyrosine is a peptide compound composed of eight amino acids. Peptides like this one are often studied for their biological activities and potential therapeutic applications. This specific sequence of amino acids can have unique properties and interactions within biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-valyl-L-threonyl-L-glutaminyl-L-asparaginyl-L-lysyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Using reagents like HBTU or DIC to activate the carboxyl group of the amino acid.

    Coupling Reaction: The activated amino acid reacts with the amino group of the growing peptide chain.

    Deprotection: Removal of protecting groups from the amino acids to allow for further coupling.

    Cleavage: The final peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-valyl-L-threonyl-L-glutaminyl-L-asparaginyl-L-lysyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: This can affect amino acids like tyrosine, leading to the formation of dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or iodine can be used for oxidation reactions.

    Reducing Agents: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution Reagents: Protecting groups like Fmoc or Boc are used during synthesis to protect reactive groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

L-Seryl-L-valyl-L-threonyl-L-glutaminyl-L-asparaginyl-L-lysyl-L-tyrosine has several scientific research applications:

    Chemistry: Studied for its unique peptide bonds and interactions.

    Biology: Used in research on protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of peptide-based materials and as a model compound in peptide synthesis research.

Mechanism of Action

The mechanism of action of L-Seryl-L-valyl-L-threonyl-L-glutaminyl-L-asparaginyl-L-lysyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and triggering downstream signaling pathways. The exact mechanism depends on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl
  • L-histidyl-L-alanyl-L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl

Uniqueness

L-Seryl-L-valyl-L-threonyl-L-glutaminyl-L-asparaginyl-L-lysyl-L-tyrosine is unique due to its specific sequence of amino acids, which imparts distinct biological properties and interactions. Its structure allows for specific binding to molecular targets, making it valuable in research and potential therapeutic applications.

Properties

CAS No.

883904-28-7

Molecular Formula

C36H58N10O13

Molecular Weight

838.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C36H58N10O13/c1-17(2)28(45-30(52)21(38)16-47)34(56)46-29(18(3)48)35(57)42-23(11-12-26(39)50)32(54)43-24(15-27(40)51)33(55)41-22(6-4-5-13-37)31(53)44-25(36(58)59)14-19-7-9-20(49)10-8-19/h7-10,17-18,21-25,28-29,47-49H,4-6,11-16,37-38H2,1-3H3,(H2,39,50)(H2,40,51)(H,41,55)(H,42,57)(H,43,54)(H,44,53)(H,45,52)(H,46,56)(H,58,59)/t18-,21+,22+,23+,24+,25+,28+,29+/m1/s1

InChI Key

RTNVIIJCFQJZDZ-LRLZWRNUSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N)O

Canonical SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

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